molecular formula C10H7NO3 B12355084 1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid

1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid

Cat. No.: B12355084
M. Wt: 189.17 g/mol
InChI Key: WJQPCOATRHGGRC-UHFFFAOYSA-N
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Description

1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives, which undergo cyclization and oxidation to form the desired compound. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxyisoquinoline-6-carboxylic acid
  • 1-Methylisoquinoline-6-carboxylic acid
  • 1-Aminoisoquinoline-6-carboxylic acid

Uniqueness

1-Oxo-1,8a-dihydroisoquinoline-6-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-oxo-8aH-isoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,8H,(H,13,14)

InChI Key

WJQPCOATRHGGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC=NC(=O)C21)C(=O)O

Origin of Product

United States

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